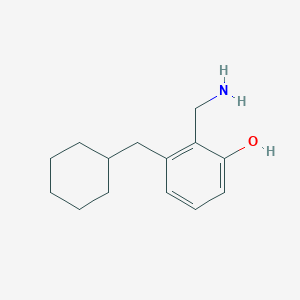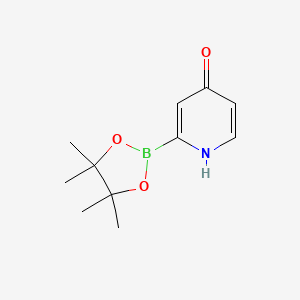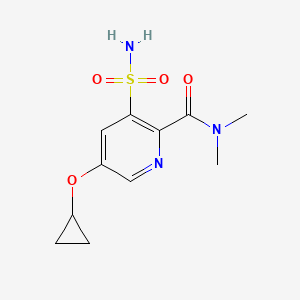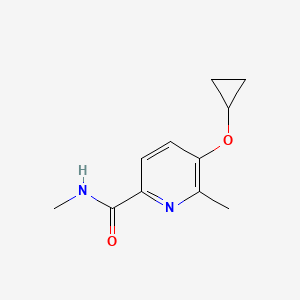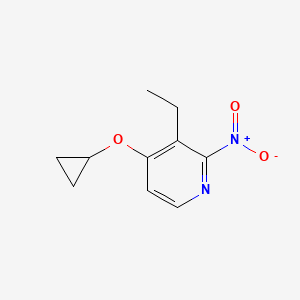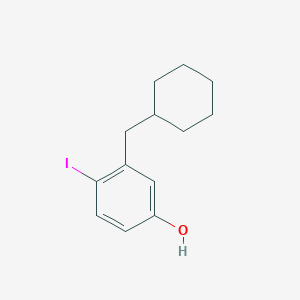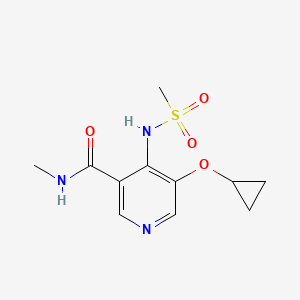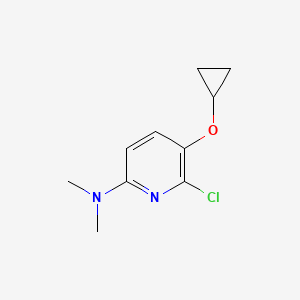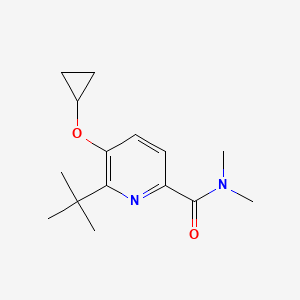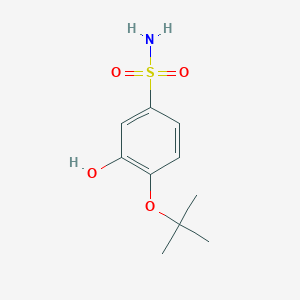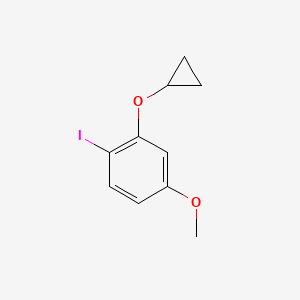
2-Cyclopropoxy-1-iodo-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-1-iodo-4-methoxybenzene is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-iodo-4-methoxybenzene can be achieved through several methods. One common approach involves the copper-catalyzed Chan-Lam cyclopropylation reaction. This method uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with phenol nucleophiles undergoing O-cyclopropylation. The reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Chan-Lam cyclopropylation reaction suggests it could be adapted for larger-scale production. The operational simplicity and strategic disconnection of this method make it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-1-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles.
Oxidation and Reduction: The methoxy and cyclopropoxy groups can be involved in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives, depending on the electrophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
2-Cyclopropoxy-1-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic uses, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 2-Cyclopropoxy-1-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom can be replaced by other electrophiles, leading to the formation of various substituted benzene derivatives . This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted product.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-2-iodo-1-methoxybenzene: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
1-Iodo-4-methoxybenzene: Lacks the cyclopropoxy group, making it less complex.
Propriétés
Formule moléculaire |
C10H11IO2 |
|---|---|
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C10H11IO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
TWMOJTZWKIRJHI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


